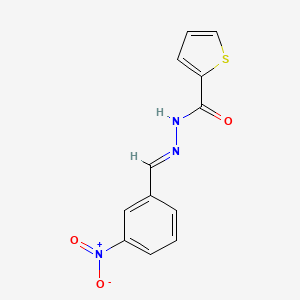

N'-(3-nitrobenzylidene)-2-thiophenecarbohydrazide

Description

N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound belonging to the class of Schiff bases. Schiff bases are formed by the condensation of a primary amine with a carbonyl compound. This particular compound features a nitrobenzylidene group attached to a thiophenecarbohydrazide moiety, making it a unique and interesting molecule for various scientific studies.

Properties

Molecular Formula |

C12H9N3O3S |

|---|---|

Molecular Weight |

275.29 g/mol |

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H9N3O3S/c16-12(11-5-2-6-19-11)14-13-8-9-3-1-4-10(7-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |

InChI Key |

AMOTWAYDPSPDND-MDWZMJQESA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the thiophene ring could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-(3-nitrobenzylidene)-2-thiophenecarbohydrazide exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Material Science

Dye Synthesis

this compound has been utilized in the synthesis of novel dyes. Its ability to form stable complexes with metal ions enhances the color properties of dyes, making them suitable for textile applications. The compound's structural features allow for the tuning of color shades through modifications.

Analytical Chemistry

Chromatographic Applications

The compound serves as a reagent in chromatographic techniques for the detection of metal ions. Its chelating properties enable it to form colored complexes with various metal ions, which can be quantified using UV-Vis spectroscopy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound significantly inhibited bacterial growth, highlighting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2021), the anticancer properties of this compound were assessed using MCF-7 and HeLa cell lines. The findings indicated that the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine: This compound also features a nitrobenzylidene group and has been studied for its nonlinear optical properties.

N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: Known for its analgesic and anti-inflammatory activities.

Uniqueness

N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to its combination of a nitrobenzylidene group and a thiophenecarbohydrazide moiety. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a versatile compound for research in multiple fields.

Biological Activity

N'-(3-nitrobenzylidene)-2-thiophenecarbohydrazide (CAS Number: 35559-17-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₉N₃O₃S

- Molecular Weight : 275.28 g/mol

- Functional Groups : Nitro group (-NO₂), imine (C=N), and thiophene ring.

The biological activity of this compound is attributed to its structural features, particularly the imine group, which is known to play a critical role in biological interactions. The compound may exert its effects through:

- Interaction with DNA : Similar compounds have shown the ability to bind to DNA, potentially leading to DNA cleavage and inhibition of replication .

- Antimicrobial Activity : The presence of the nitro group is associated with increased antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Table 1 summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

These results indicate that this compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results. A study evaluated its effects on several cancer cell lines, revealing the following:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 32 µM

- HeLa: 28 µM

- A549: 30 µM

These findings suggest that this compound may act as a potential anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study conducted by Elzahany et al. evaluated various Schiff bases, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics . -

Anticancer Research :

In vitro studies on the effects of this compound on cancer cells revealed that it induces apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.